2-(8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)acetamide
Overview
Description
2-(8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)acetamide is a complex organic compound with a molecular formula of C22H29N3O. This compound is part of the carbazole family, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, dyes, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
[_{{{CITATION{{{_3{Buy 2-(8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino3,2,1-jk .... Common synthetic routes may include:
Condensation reactions: : These reactions often involve the use of carbazole derivatives and cyclohexylamine under acidic or basic conditions.
Reduction reactions: : Reduction steps may be necessary to convert intermediate compounds into the final product.
Amidation reactions:
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be used to introduce oxygen-containing functional groups.
Reduction: : Reduction reactions can be employed to reduce specific functional groups within the molecule.
Substitution: : Substitution reactions can be used to replace hydrogen atoms with other atoms or groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions can vary widely depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may have biological activity and could be studied for its effects on biological systems.
Medicine: : It may have potential therapeutic applications, such as in the development of new drugs.
Industry: : The compound could be used in the production of materials with specific properties.
Mechanism of Action
The mechanism by which 2-(8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)acetamide exerts its effects would depend on its specific biological targets and pathways. This would require detailed biochemical and pharmacological studies to elucidate.
Comparison with Similar Compounds
2-(8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)acetamide can be compared with other carbazole derivatives, such as:
Carbazole: : The simplest carbazole compound.
9-ethylcarbazole: : A carbazole derivative with an ethyl group at the 9-position.
3,6-dimethoxycarbazole: : A carbazole derivative with methoxy groups at the 3 and 6 positions.
Properties
IUPAC Name |
2-(12-cyclohexyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O/c23-21(26)14-24-11-12-25-19-10-9-16(15-5-2-1-3-6-15)13-18(19)17-7-4-8-20(24)22(17)25/h9-10,13,15,20H,1-8,11-12,14H2,(H2,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZLFKAYUFWNOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC3=C(C=C2)N4CCN(C5C4=C3CCC5)CC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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